
L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine is a synthetic peptide composed of four amino acids: phenylalanine, asparagine, methionine, and another phenylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions, often in the presence of a base like DIPEA.
Deprotection: Protecting groups on the amino acids are removed using specific reagents (e.g., TFA for Fmoc groups) to expose reactive sites for further coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like TFA, which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT or TCEP.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Fluorescent dyes or biotin derivatives in the presence of coupling agents like NHS esters.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Labeled peptides with fluorescent or biotin tags.
Applications De Recherche Scientifique
L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential as a therapeutic peptide or as a component in drug delivery systems.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanyl-L-asparaginyl-L-phenylalanine: A similar tripeptide lacking the methionine residue.
L-Asparaginyl-L-phenylalanine: A dipeptide with similar properties but shorter chain length.
N-formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide with a formyl group at the amino terminus, known for its role in immune response modulation.
Uniqueness
L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine is unique due to its specific sequence and the presence of methionine, which can undergo oxidation, adding an additional layer of functionality. This peptide’s combination of hydrophobic and polar residues allows it to participate in diverse biochemical interactions, making it a versatile tool in research and industrial applications.
Propriétés
Numéro CAS |
648883-53-8 |
|---|---|
Formule moléculaire |
C27H35N5O6S |
Poids moléculaire |
557.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H35N5O6S/c1-39-13-12-20(25(35)32-22(27(37)38)15-18-10-6-3-7-11-18)30-26(36)21(16-23(29)33)31-24(34)19(28)14-17-8-4-2-5-9-17/h2-11,19-22H,12-16,28H2,1H3,(H2,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38)/t19-,20-,21-,22-/m0/s1 |
Clé InChI |
REEQLALCTRPZAY-CMOCDZPBSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES canonique |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N'-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B12597957.png)
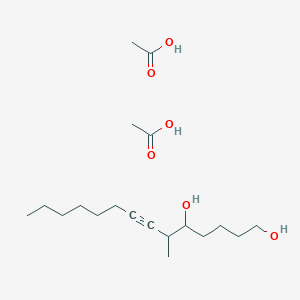
![(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol](/img/structure/B12597968.png)
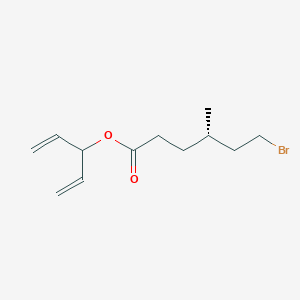
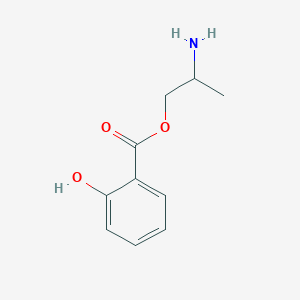
![(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B12597991.png)

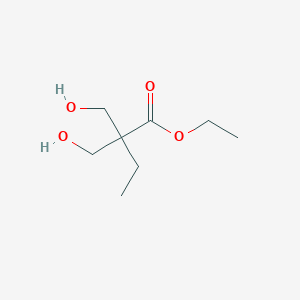

![5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide](/img/structure/B12598007.png)
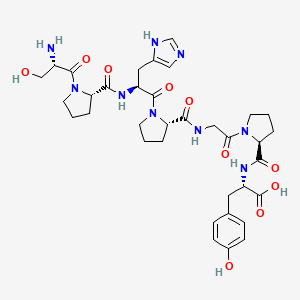
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12598019.png)
![3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione](/img/structure/B12598025.png)
![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12598033.png)
